Carfecillin-Natrium

Übersicht

Beschreibung

Carbenicillin phenyl sodium is a broad-spectrum, semisynthetic penicillin derivative. It is primarily used for its antibacterial properties, particularly against gram-negative bacteria such as Pseudomonas aeruginosa. This compound is a member of the carboxypenicillin subgroup of penicillins and is known for its stability in acidic environments and resistance to beta-lactamase enzymes .

Wissenschaftliche Forschungsanwendungen

Carbenicillin-Phenyl-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung von Beta-Lactam-Antibiotika und deren Interaktionen mit bakteriellen Enzymen verwendet.

Biologie: Wird in mikrobiologischen Studien eingesetzt, um die Mechanismen bakterieller Resistenzen und die Wirksamkeit von Antibakterienmitteln zu untersuchen.

Medizin: Wird in der klinischen Forschung zur Entwicklung neuer Antibakterien-Therapien und zur Untersuchung der Pharmakokinetik und Pharmakodynamik von Beta-Lactam-Antibiotika eingesetzt.

5. Wirkmechanismus

Carbenicillin-Phenyl-Natrium übt seine antibakterielle Wirkung aus, indem es die Synthese der bakteriellen Zellwände hemmt. Es zielt auf Penicillin-bindende Proteine (PBPs) auf der bakteriellen Zellmembran ab und verhindert die Vernetzung von Peptidoglykan-Strängen, die für die Zellwandintegrität essentiell sind. Diese Hemmung führt zur Lyse und zum Absterben der Bakterien. Die Verbindung ist besonders wirksam gegen gramnegative Bakterien, da sie die äußere Membran durchdringen kann .

Ähnliche Verbindungen:

Ampicillin: Ein weiteres Breitspektrum-Penicillin mit ähnlichen antibakteriellen Eigenschaften, aber geringerer Stabilität in sauren Umgebungen.

Ticarcillin: Ein Carboxypenicillin mit einem breiteren Wirkungsspektrum gegen gramnegative Bakterien, aber empfindlicher gegenüber dem Abbau durch Beta-Lactamase.

Piperacillin: Ein Ureidopenicillin mit verbesserter Aktivität gegen Pseudomonas aeruginosa und andere gramnegative Bakterien.

Einzigartigkeit von Carbenicillin-Phenyl-Natrium: Carbenicillin-Phenyl-Natrium ist einzigartig aufgrund seiner Stabilität in sauren Umgebungen und seiner Resistenz gegenüber Beta-Lactamase-Enzymen. Dies macht es besonders nützlich bei der Behandlung von Infektionen, die durch Beta-Lactamase-produzierende Bakterien verursacht werden, und in Umgebungen, in denen andere Penicilline abgebaut werden können .

Wirkmechanismus

Target of Action

Carfecillin sodium is a phenyl ester of carbenicillin . It shares many properties with carbenicillin . The primary target of carfecillin sodium, like other penicillins, is the penicillin-sensitive transpeptidase C-terminal domain .

Mode of Action

Carfecillin sodium exerts its antibacterial activity by interfering with the final cell wall synthesis of susceptible bacteria . Penicillins, including carfecillin sodium, acylate the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring . This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis .

Biochemical Pathways

It is known that the drug interferes with bacterial cell wall synthesis, which is a crucial process for bacterial growth and survival .

Pharmacokinetics

The pharmacokinetics of carfecillin sodium have been studied in healthy subjects, patients with hepatic cirrhosis, and cases of renal insufficiency . In healthy subjects, maximal carbenicillin serum levels attained by therapeutic doses were about 20 micrograms/ml, and concentrations in the urine surpassed 1000 micrograms/ml . In renal insufficiency, serum levels of carbenicillin were higher and their decrease was delayed, while urine concentration was low .

Result of Action

The result of carfecillin sodium’s action is the inhibition of bacterial cell wall synthesis, leading to the death of the bacteria . This makes it effective in treating bacterial infections.

Action Environment

The action of carfecillin sodium can be influenced by various environmental factors. For example, the absorption of carfecillin sodium is enhanced when a phenyl group is substituted on the active side-chain . After oral absorption, hydrolysis in the intestinal mucosa releases free carbenicillin into the circulation

Biochemische Analyse

Biochemical Properties

Carfecillin Sodium interacts with various enzymes and proteins in the body. It is a beta-lactam antibiotic, a phenyl derivative of carbenicillin, and acts as a prodrug . This means that Carfecillin Sodium is metabolized in the body to produce its active form, Carbenicillin .

Cellular Effects

Carfecillin Sodium has significant effects on various types of cells and cellular processes. As an antibiotic, it fights against bacteria in the body, making it effective in treating infections caused by bacteria .

Molecular Mechanism

The exact molecular mechanism of Carfecillin Sodium is not fully understood. It is known to exert its effects at the molecular level. Like other penicillins, it is believed to interfere with the synthesis of the bacterial cell wall, which leads to the death of the bacteria .

Temporal Effects in Laboratory Settings

The effects of Carfecillin Sodium over time in laboratory settings are not fully documented. It is known that the drug is effective in treating urinary tract infections, suggesting that it remains stable and effective over the course of treatment .

Transport and Distribution

Given its oral administration and its effectiveness in treating urinary tract infections, it can be inferred that it is well-distributed in the body .

Subcellular Localization

As a beta-lactam antibiotic, it is likely to be found wherever bacteria are present in the body, given its role in inhibiting bacterial cell wall synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Carbenicillin phenyl sodium is synthesized through the acylation of 6-aminopenicillanic acid with phenylmalonic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane under mild conditions to prevent degradation of the penicillin nucleus .

Industrial Production Methods: Industrial production of carbenicillin phenyl sodium involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to remove impurities and byproducts .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Carbenicillin-Phenyl-Natrium unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Hydrolyse: Die Verbindung kann in wässrigen Lösungen hydrolysieren, was zur Bildung von Carbenicillin und Phenylmalonsäure führt.

Oxidation: Es kann Oxidationsreaktionen eingehen, insbesondere in Gegenwart von starken Oxidationsmitteln, was zur Bildung verschiedener Abbauprodukte führt.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Wasser oder wässrige Puffer bei neutralem bis leicht saurem pH-Wert.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.

Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen unter sauren Bedingungen.

Wichtigste gebildete Produkte:

Hydrolyse: Carbenicillin und Phenylmalonsäure.

Oxidation: Verschiedene oxidierte Abbauprodukte.

Substitution: Substituierte Phenyl-Derivate.

Vergleich Mit ähnlichen Verbindungen

Ampicillin: Another broad-spectrum penicillin with similar antibacterial properties but less stability in acidic environments.

Ticarcillin: A carboxypenicillin with a broader spectrum of activity against gram-negative bacteria but more susceptible to beta-lactamase degradation.

Piperacillin: A ureidopenicillin with enhanced activity against Pseudomonas aeruginosa and other gram-negative bacteria.

Uniqueness of Carbenicillin Phenyl Sodium: Carbenicillin phenyl sodium is unique due to its stability in acidic environments and resistance to beta-lactamase enzymes. This makes it particularly useful in treating infections caused by beta-lactamase-producing bacteria and in environments where other penicillins may degrade .

Eigenschaften

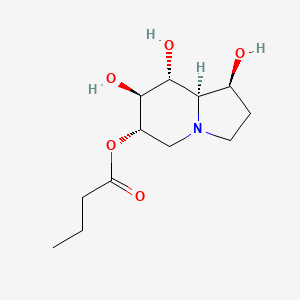

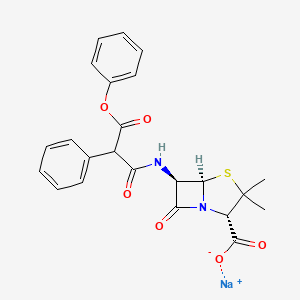

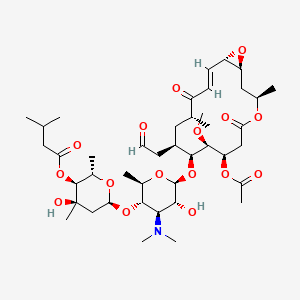

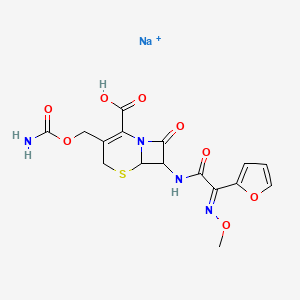

IUPAC Name |

sodium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(3-oxo-3-phenoxy-2-phenylpropanoyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O6S.Na/c1-23(2)17(21(28)29)25-19(27)16(20(25)32-23)24-18(26)15(13-9-5-3-6-10-13)22(30)31-14-11-7-4-8-12-14;/h3-12,15-17,20H,1-2H3,(H,24,26)(H,28,29);/q;+1/p-1/t15?,16-,17+,20-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXSBZDNBNJTHBJ-JPZUGYNPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC=CC=C4)C(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N2NaO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27025-49-6 (Parent) | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40176036 | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21649-57-0 | |

| Record name | Carbenicillin Phenyl Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021649570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbenicillin Phenyl Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40176036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium [2S-(2α,5α,6β)]-6-[(1,3-dioxo-3-phenoxy-2-phenylpropyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBENICILLIN PHENYL SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18N5JP36GY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

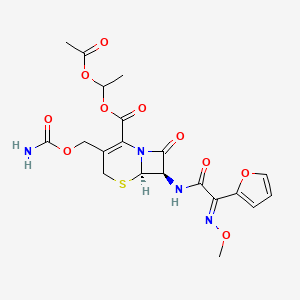

![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11E,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1668360.png)

![sodium(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-(thiadiazol-5-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1668367.png)